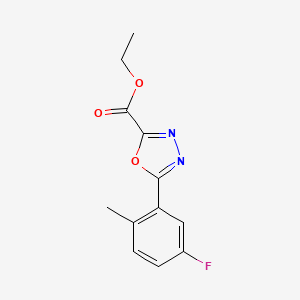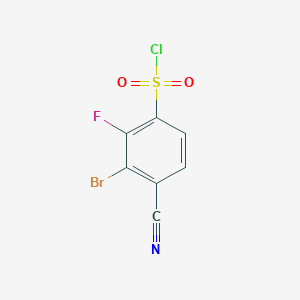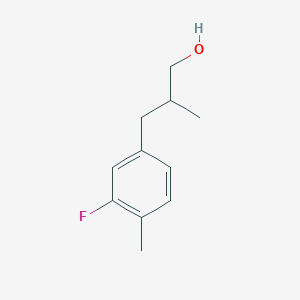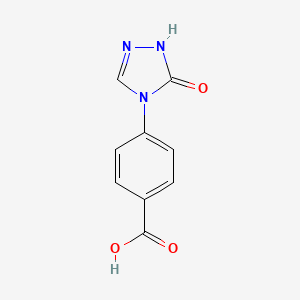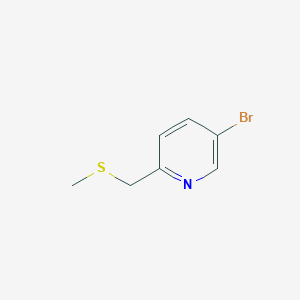
5-Bromo-2-methylsulfanylmethyl-pyridine
Descripción general
Descripción
5-Bromo-2-methylsulfanylmethyl-pyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position and a methylsulfanylmethyl group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylsulfanylmethyl-pyridine can be achieved through several methods. One common approach involves the bromination of 2-methylsulfanylmethyl-pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective bromination at the 5th position.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-methylsulfanylmethyl-pyridine is reacted with a brominated aryl or heteroaryl compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methylsulfanylmethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-methylsulfanylmethyl-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes involving pyridine-containing molecules.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methylsulfanylmethyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the methylsulfanylmethyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the methylsulfanylmethyl group, resulting in different reactivity and applications.
2-Methylsulfanylmethyl-pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
5-Bromo-2-chloromethyl-pyridine: Contains a chloromethyl group instead of a methylsulfanylmethyl group, leading to different chemical properties and uses.
Uniqueness
5-Bromo-2-methylsulfanylmethyl-pyridine is unique due to the presence of both the bromine atom and the methylsulfanylmethyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and the development of novel compounds with potential therapeutic and material applications .
Propiedades
IUPAC Name |
5-bromo-2-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYOEIFMOQUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
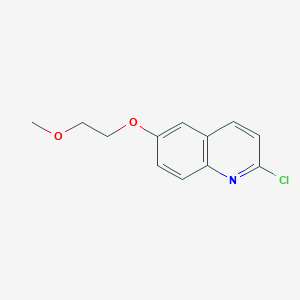
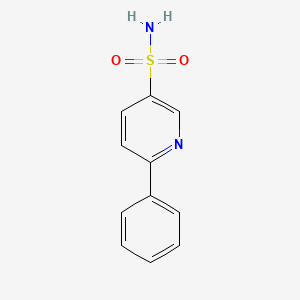
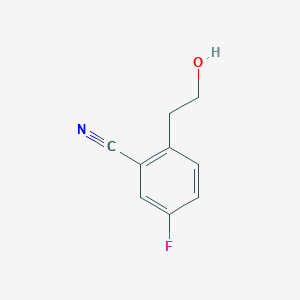
![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
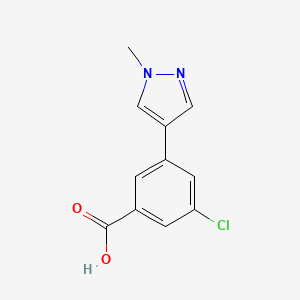
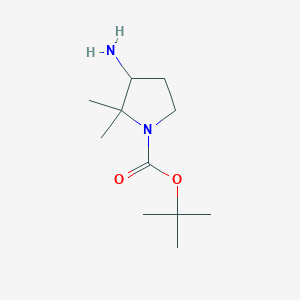
![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)
